2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester
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Overview
Description
2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a cyano group (–CN) attached to a hexyl chain, a methyl group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester can be achieved through various synthetic routes. One common method involves the esterification of 2-furancarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the alkylation of 2-furancarboxylic acid with 6-bromohexanenitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound with the cyanohexyl group attached to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and faster reaction times. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The cyano group and ester functional group can participate in various biochemical reactions, influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-: Similar structure but without the ester group.
2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, propyl ester: Similar structure with a propyl ester group.
Uniqueness
The uniqueness of 2-Furancarboxylic acid, 5-(6-cyanohexyl)-3-methyl-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
648417-73-6 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-10-12(18-13(11)14(16)17-2)8-6-4-3-5-7-9-15/h10H,3-8H2,1-2H3 |
InChI Key |
JBDNGTJVEVIKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CCCCCCC#N)C(=O)OC |
Origin of Product |
United States |
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